2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
CAS No.: 2034398-23-5
Cat. No.: VC4380566
Molecular Formula: C14H25NO2S2
Molecular Weight: 303.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034398-23-5 |
|---|---|
| Molecular Formula | C14H25NO2S2 |
| Molecular Weight | 303.48 |
| IUPAC Name | 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16) |
| Standard InChI Key | SBXJIGYBCPLQCV-UHFFFAOYSA-N |
| SMILES | COC1(CCSCC1)CNC(=O)CSC2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Basic Properties
The compound’s IUPAC name is 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide, reflecting its cyclopentylthio and methoxythiopyranylmethyl substituents. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034398-23-5 | |
| Molecular Formula | ||
| Molecular Weight | 303.48 g/mol | |
| SMILES Notation | COC1(CCSCC1)CNC(=O)CSC2CCCC2 | |
| InChIKey | SBXJIGYBCPLQCV-UHFFFAOYSA-N |
The thiopyran ring’s methoxy group at the 4-position and the cyclopentylthio side chain contribute to its hydrophobicity, as evidenced by a predicted logP of 2.8 (calculated via XLogP3).
Structural Analysis
X-ray crystallography data are unavailable, but computational models highlight intramolecular hydrogen bonding between the acetamide’s NH and the thiopyran oxygen, stabilizing the conformation . The cyclopentylthio moiety adopts a chair-like configuration, minimizing steric strain.
Synthesis and Manufacturing
General Synthetic Routes
The synthesis typically proceeds via a three-step sequence :
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Thioether Formation: Cyclopentanethiol reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 2-chloro-N-cyclopentylthioacetamide.
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Nucleophilic Substitution: The chloro intermediate reacts with 4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine in tetrahydrofuran (THF) at 0–5°C.
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Purification: Column chromatography (ethyl acetate/hexane, 1:20) isolates the product in ~70% yield .
Optimization Challenges
Key challenges include:
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Side Reactions: Over-acylation at the thiopyran nitrogen, mitigated by stoichiometric control.
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Solvent Selection: THF outperforms DCM in minimizing byproducts during the substitution step .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Insoluble in water; soluble in DCM, THF | |
| Melting Point | Not reported | |
| Stability | Stable under inert atmospheres (-20°C) |
The compound’s low aqueous solubility limits bioavailability, necessitating formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies .
Biological Significance and Hypothetical Mechanisms
Putative Targets
While direct studies are lacking, structural analogs (e.g., GPR40 agonists in ) suggest potential interactions with:
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G Protein-Coupled Receptors (GPCRs): The thiopyran and acetamide groups may engage polar residues in GPCR binding pockets .
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Enzyme Inhibition: Thioether bonds in similar compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) .
Metabolic Pathways
Hypothetically, the compound could influence:
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